molecular formula C16H19BrFNO2 B2924653 (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide CAS No. 1051369-28-8

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide

Cat. No.: B2924653
CAS No.: 1051369-28-8
M. Wt: 356.235
InChI Key: NEIWABMEZVDLKH-UHFFFAOYSA-N
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Description

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is a chemical compound that features both methoxy and fluoro substituents on its benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl alcohol and 4-fluorobenzylamine.

    Formation of Intermediate: The 2,4-dimethoxybenzyl alcohol is first converted to its corresponding bromide using hydrobromic acid.

    Nucleophilic Substitution: The bromide intermediate then undergoes a nucleophilic substitution reaction with 4-fluorobenzylamine to form the desired amine.

    Hydrobromide Salt Formation: Finally, the amine is treated with hydrobromic acid to yield the hydrobromide salt of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include 2,4-dimethoxybenzoic acid and 4-fluorobenzaldehyde.

    Reduction: Products include secondary and tertiary amines.

    Substitution: Products depend on the nucleophile used but can include various substituted benzylamines.

Scientific Research Applications

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of methoxy and fluoro substituents on biological activity.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide involves its interaction with specific molecular targets. The methoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzyl alcohol
  • 4-Fluorobenzylamine
  • 2,4-Dimethoxybenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

(2,4-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine hydrobromide is unique due to the presence of both methoxy and fluoro substituents, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.BrH/c1-19-15-8-5-13(16(9-15)20-2)11-18-10-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWABMEZVDLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=C(C=C2)F)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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